molecular formula C8H9FN2O3 B1684496 Tegafur CAS No. 17902-23-7

Tegafur

Cat. No. B1684496
CAS RN: 17902-23-7
M. Wt: 200.17 g/mol
InChI Key: WFWLQNSHRPWKFK-UHFFFAOYSA-N
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Description

Tegafur is a chemotherapeutic prodrug of 5-fluorouracil (5-FU) used in the treatment of cancers . It is a component of the combination drug tegafur/uracil . When metabolized, it becomes 5-FU . It was patented in 1967 and approved for medical use in 1972 .


Synthesis Analysis

Tegafur can be synthesized through the 1,8-diazabicycloundec-7-ene-mediated alkylation of 5-fluorouracil with 2-acetoxytetrahydrofuran at 90 °C, followed by treatment of the prepurified mixture of the alkylation products with aqueous ethanol at 70 °C .


Molecular Structure Analysis

Tegafur has a molecular formula of C8H9FN2O3 and a molar mass of 200.169 g/mol . The structure of Tegafur has been analyzed using various solid-state analysis techniques .


Chemical Reactions Analysis

Tegafur is a prodrug that is metabolized to 5-FU by CYP2A6 . The physical and chemical properties of Tegafur and its cocrystals have been analyzed using quantum chemistry methods .


Physical And Chemical Properties Analysis

Tegafur has poor water solubility, which severely reduces its bioavailability . The development of new cocrystals has been explored to improve the solubility of Tegafur .

Scientific Research Applications

Analysis of Tegafur in Clinical Studies

Tegafur, a 5-fluorouracil (5-FU) prodrug, is extensively used in cancer treatments. A combined LC-UV and LC-MS/MS method was developed for analyzing tegafur and 5-FU in human plasma, specifically to support clinical studies. This method is crucial for measuring low concentrations of 5-FU and higher concentrations of tegafur, particularly in pharmacokinetic analysis during clinical trials (Peer et al., 2012).

Tegafur in Pharmacokinetic Studies

In another study, the pharmacokinetics of tegafur was evaluated in gastric cancer patients as part of the ECU-E regimen (epirubicin, cisplatin, UFT-E). This study provided insights into the absorption and plasma concentration levels of tegafur, highlighting its significance in optimizing cancer treatment regimens (Kang et al., 2003).

Molecular Analysis of Tegafur

A study focused on the molecular aspects of tegafur, examining its Raman and IR spectra. The research analyzed tegafur's molecular electrostatic potential surface, polarizability, and hyperpolarizability, comparing these properties with 5-fluoro-uracil. Such studies are crucial for understanding the molecular behavior and efficacy of tegafur in cancer therapy (Prasad et al., 2010).

Tegafur in Chemotherapy Research

Research on tegafur extends to exploring its use in various chemotherapy regimens. A phase II trial investigated tegafur combined with folinic acid in metastatic breast cancer patients, emphasizing its potential efficacy and the importance of biochemical modulation (Solé et al., 1995).

Tegafur in Oral Administration Studies

The oral administration of tegafur, particularly its combination with other agents like uracil and folinic acid, has been a significant area of research. Studies focus on the effectiveness, toxicity profile, and overall patient quality of life when using oral tegafur in various cancer treatments (Lin et al., 2000).

Safety And Hazards

Continuous exposure to Tegafur may cause physical defects in the developing embryo (teratogenesis). Acute toxicity from the combination use of Tegafur was associated with nausea, vomiting, diarrhea, mucositis, gastrointestinal irritation, bleeding, bone marrow depression, and respiratory failure . Overdose may lead to fatal complications .

Future Directions

Tegafur is often used in combination with other drugs that enhance the bioavailability of 5-FU by blocking the enzyme responsible for its degradation, or serves to limit the toxicity of 5-FU . Future research may focus on the development of new cocrystals to improve the solubility of Tegafur , and the use of Tegafur in combination with other drugs for the treatment of various cancers .

properties

IUPAC Name

5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWLQNSHRPWKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001009966
Record name Tegafur
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible
Record name SID8139878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Tegafur
Source DrugBank
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Mechanism of Action

The transformation of 2'-deoxyurindylate (dUMP) to 2'-deoxythymidylate (dTMP) is essential in driving the synthesis of DNA and purines in cells. Thymidylate synthase catalyzes the conversion of dUMP to dTMP, which is a precursor of thymidine triphosphate (TTP), one of the four deoxyribonucleotides required for DNA synthesis. After administration into the body, tegafur is converted into the active antineoplastic metabolite, fluorouracil (5-FU). In tumour cells, 5-FU undergoes phosphorylation to form the active anabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP and reduced folate are bound to thymidylate synthase leading to formation of a ternary complex which inhibits DNA synthesis. In addition, 5-fluorouridine-triphosphate (FUTP) is incorporated into RNA causing disruption of RNA functions.
Record name Tegafur
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Product Name

Tegafur

CAS RN

17902-23-7, 82294-77-7
Record name Tegafur
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Record name Tegafur [USAN:INN:BAN:JAN]
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Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv.
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Record name Tegafur
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Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-
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Record name Tegafur
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Record name 5-fluoro-1-(tetrahydro-2-furyl)uracil
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Record name TEGAFUR
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Melting Point

339.8-343.4
Record name Tegafur
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Synthesis routes and methods I

Procedure details

1.600 g crude addition product of water to 2,3-dihydrofuran (prepared as described in Example 1) was added under stirring to a mixture of borontrifluoride-etherate (0.710 g; 5.0 m.mole) and anhydrous dioxane (20 ml) followed by the addition of silylated-5-fluorouracil (2,740 g; 10.0 m.mole). The reaction mixture was stirred for 3 hours at room temperature after which it was worked up as described in Example 1. 0.200 g unreacted 5-fluorouracil and 1.580 g (93%) Ftorafur were isolated.
Name
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Name
silylated-5-fluorouracil
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Yield
93%

Synthesis routes and methods II

Procedure details

In 50 ml of pyridine were dissolved 2.5 g of 5-fluorouracil and 0.35 g of anhydrous aluminum chloride. To this solution were added 2.3 ml of 2,3-dihydrofuran and the mixture was reacted at 120° C. for 6 hours. A part of the reaction liquid was extracted and subjected to thin layer chromatography to observe the state of proceeding of the reaction whereby the composition of the product was 70% of the end product, 10% of by-products and less than 1% of unreacted 5-fluorouracil. The pyridine was distilled off from the reaction liquid and the residue was shaken with 50 ml of chloroform and a small amount of water and the mixture was separated. The chloroform layer was dried and the chloroform was distilled off. The precipitated crystals were collected by filtration, washed with ether and dried to obtain 2.9 g of 1-(2-tetrahydrofuryl)-5-fluorouracil in a yield of 75.4%, which had a melting point of 167°-168° C.
Quantity
2.3 mL
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0.35 g
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50 mL
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Synthesis routes and methods III

Procedure details

In 30 ml of dimethylformamide were dissolved 2.6 g of 5-fluorouracil and 0.246 g of nicotinic acid. 2.8 Grams of 2,3-dihydrofuran in several portions were added in 4 hours to the solution while heating it at 140° C. The mixture was then reacted for 4 hours at the same temperature. After completion of the reaction, dimethylformamide was distilled off from the reaction liquid and 50 ml of chloroform were added to the residue. After stirring, the solution was filtered to remove insoluble matters and the filrate was washed with water and dried over anhydrous sodium sulfate. Then, chloroform was distilled off from the dried filtrate to obtain 1.85 g of 1-(2-tetrahydrofuryl)-5-fluorouracil which had a melting point of 165°-168° C. The chloroform insoluble matters were 5-fluorouracil containing 0.24 g of nicotinic acid. The yield of the end product was 61% based on the consumed 5-fluorouracil.
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Synthesis routes and methods IV

Procedure details

In 10 ml of pyridine were dissolved 0.39 g of 5-fluorouracil and 0.42 g of 2,3-dihydrofuran. To the solution were added 72 mg of dimethylphenylsulfonium perchlorate and the mixture was reacted for 5 hours at 130° C. After the reaction, pyridine was distilled off under reduced pressure and 20 ml of water were added to the residue. The aqueous solution was treated with caustic soda to have a pH value of 10-11 and then washed with 20 ml of chloroform. The aqueous alkaline solution was treated while cold with diluted hydrochloric acid to adjust the pH value of the solution to 3.5 and then extracted three times with 20 ml of chloroform. The chloroform extract was dried and then the chloroform was distilled off. The residue was recrystallized from ethanol to obtain 0.35 g of 1-(2-tetrahydrofuryl)-5-fluorouracil. The yield was 58.3%.
Quantity
72 mg
Type
reactant
Reaction Step One
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0.39 g
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reactant
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0.42 g
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Synthesis routes and methods V

Procedure details

In 100 ml of pyridine were dissolved 13.0 g of 5-fluorouracil and 10.5 g of 2,3-dihydrofuran. To the solution were added 7.5 g of acid clay and the mixture was reacted at 130° C. for 10 hours. The reaction liquid was treated in the same manner as described in Example 21 whereby 1.65 g of 5-fluorouracil were recovered and 14.30 g of 1-(2-tetrahydrofuryl)-5-fluorouracil were obtained. The yield of the end product was 81.9% based on the consumed 5-fluorouracil.
[Compound]
Name
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7.5 g
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100 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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